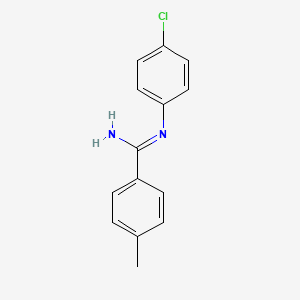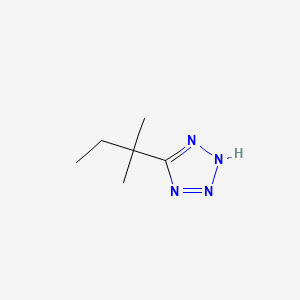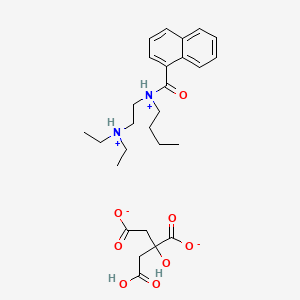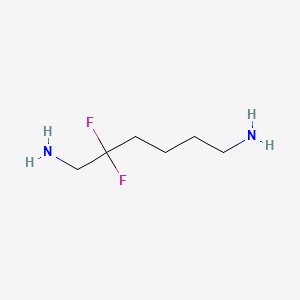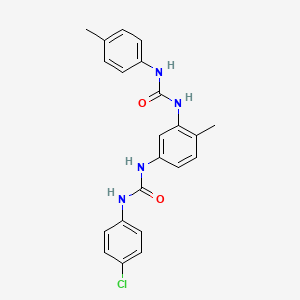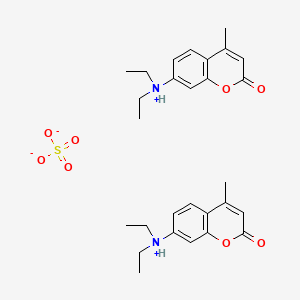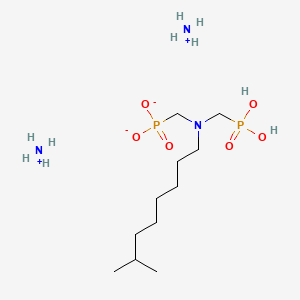
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is a chemical compound with the molecular formula C9H13Cl2NO. It is a pyridinium salt, which means it contains a pyridinium ion, a positively charged nitrogen atom within a six-membered aromatic ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride typically involves the reaction of pyridine with 2-(2-chloroethoxy)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, alkoxide, or amine.
Oxidation: The pyridinium ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium salts or pyridine derivatives.
Oxidation: The major products are pyridine N-oxide derivatives.
Reduction: The major products are reduced pyridine derivatives.
科学研究应用
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium salts and pyridine derivatives.
Biology: The compound is used in studies involving the interaction of pyridinium salts with biological molecules and their effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
- 1-(2-(2-Bromoethoxy)ethyl)pyridinium chloride
- 1-(2-(2-Iodoethoxy)ethyl)pyridinium chloride
- 1-(2-(2-Fluoroethoxy)ethyl)pyridinium chloride
Uniqueness
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the chloroethoxy group allows for specific interactions and reactions that are not observed with other halogenated derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research involving pyridinium salts.
属性
CAS 编号 |
85118-38-3 |
|---|---|
分子式 |
C9H13Cl2NO |
分子量 |
222.11 g/mol |
IUPAC 名称 |
1-[2-(2-chloroethoxy)ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C9H13ClNO.ClH/c10-4-8-12-9-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-9H2;1H/q+1;/p-1 |
InChI 键 |
PTMSYUSEEYPPMU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)CCOCCCl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


